molecular formula C12H14O4 B139441 Butanedioic acid, methyl-, 4-(phenylmethyl) ester, (2R)-(9CI) CAS No. 143225-23-4

Butanedioic acid, methyl-, 4-(phenylmethyl) ester, (2R)-(9CI)

Cat. No. B139441
M. Wt: 222.24 g/mol
InChI Key: VCTNZSZUTRPODK-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butanedioic acid, methyl-, 4-(phenylmethyl) ester, (2R)-(9CI) is a chemical compound that belongs to the class of organic compounds known as dicarboxylic acids and derivatives. It is commonly referred to as methyl phenyl succinate and is used in various scientific research applications.

Mechanism Of Action

The mechanism of action of methyl phenyl succinate is not well understood, but it is believed to act as a nucleophile in various reactions. It can also act as a Lewis acid catalyst in certain reactions.

Biochemical And Physiological Effects

Methyl phenyl succinate has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit anti-inflammatory and analgesic properties in animal models.

Advantages And Limitations For Lab Experiments

One of the advantages of using methyl phenyl succinate in lab experiments is its high purity, which ensures reproducibility of results. It is also readily available and relatively inexpensive. However, its limited solubility in water can make it challenging to work with in certain experiments.

Future Directions

1. Development of new synthetic methods for the preparation of methyl phenyl succinate.
2. Investigation of the mechanism of action of methyl phenyl succinate in various reactions.
3. Exploration of the potential pharmacological properties of methyl phenyl succinate.
4. Evaluation of the toxicity and safety of methyl phenyl succinate in animal models.
5. Development of new applications for methyl phenyl succinate in organic synthesis.

Synthesis Methods

Methyl phenyl succinate can be synthesized through the esterification of succinic acid with methanol and benzyl alcohol using a catalytic amount of sulfuric acid. The reaction is carried out under reflux conditions, and the resulting product is purified through distillation.

Scientific Research Applications

Methyl phenyl succinate is widely used in scientific research as a starting material for the synthesis of various organic compounds. It is also used as a reagent in the preparation of chiral building blocks and in the synthesis of pharmaceuticals.

properties

CAS RN

143225-23-4

Product Name

Butanedioic acid, methyl-, 4-(phenylmethyl) ester, (2R)-(9CI)

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

(2R)-2-methyl-4-oxo-4-phenylmethoxybutanoic acid

InChI

InChI=1S/C12H14O4/c1-9(12(14)15)7-11(13)16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,15)/t9-/m1/s1

InChI Key

VCTNZSZUTRPODK-SECBINFHSA-N

Isomeric SMILES

C[C@H](CC(=O)OCC1=CC=CC=C1)C(=O)O

SMILES

CC(CC(=O)OCC1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(CC(=O)OCC1=CC=CC=C1)C(=O)O

synonyms

Butanedioic acid, methyl-, 4-(phenylmethyl) ester, (2R)- (9CI)

Origin of Product

United States

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